![molecular formula C16H14N2O4S3 B12934871 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include two 2,3-dihydrothieno[3,4-b][1,4]dioxin units attached to a central thiophene ring. The presence of these units imparts significant electronic and optical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment to the central thiophene ring: The 2,3-dihydrothieno[3,4-b][1,4]dioxin units are then attached to a thiophene ring through a series of coupling reactions.
Introduction of the diamine functionality:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated polymers and other advanced materials with unique electronic properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors, electrochromic devices, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features enable it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine can be compared with other thiophene derivatives, such as:
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: This compound lacks the diamine functionality, resulting in different electronic and optical properties.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: The position of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units is different, leading to variations in reactivity and applications.
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-dicarboxylate: This compound has carboxylate groups instead of diamine groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of electronic properties and functional groups, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14N2O4S3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine |
InChI |
InChI=1S/C16H14N2O4S3/c17-9-10(18)14(16-12-8(6-24-16)20-2-4-22-12)25-13(9)15-11-7(5-23-15)19-1-3-21-11/h5-6H,1-4,17-18H2 |
Clave InChI |
APDSUCPNUVKYAC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(SC=C2O1)C3=C(C(=C(S3)C4=C5C(=CS4)OCCO5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
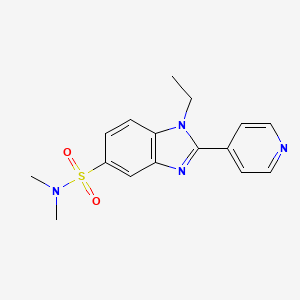
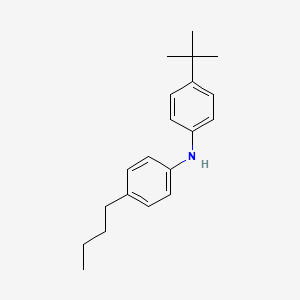
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
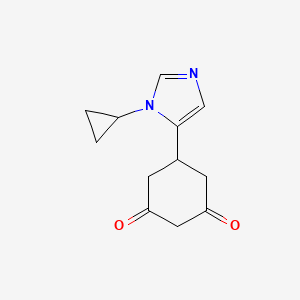
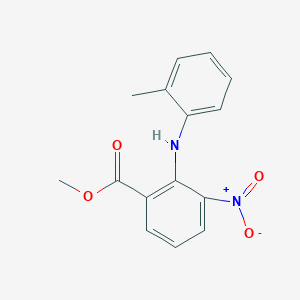

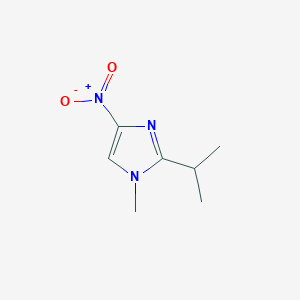

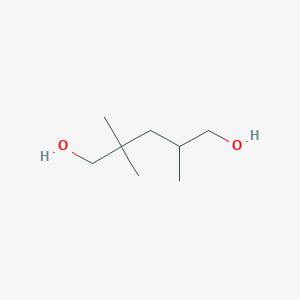
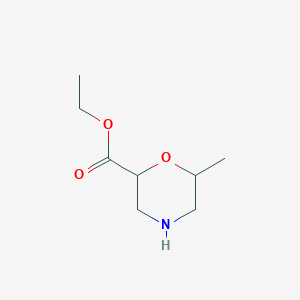
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
